3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]
Description
3',4'-Dihydro-2'H-spiro[azetidine-3,1'-naphthalene] is a spirocyclic compound featuring a four-membered azetidine ring fused to a partially hydrogenated naphthalene system. This structural motif confers unique steric and electronic properties, making it a promising scaffold in medicinal chemistry. Spiro compounds are valued for their conformational rigidity, which enhances binding specificity to biological targets.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-azetidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-6-11-10(4-1)5-3-7-12(11)8-13-9-12/h1-2,4,6,13H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGUUAVKYHINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-dihydro-2’H-spiro[azetidine-3,1’-naphthalene] typically involves the formation of the azetidine ring through intramolecular alkylation. One efficient method includes the use of a precursor containing both the azetidine and naphthalene components, which undergoes cyclization under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism by which 3’,4’-dihydro-2’H-spiro[azetidine-3,1’-naphthalene] exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Classification of Analogous Spiro Compounds
Spirocyclic compounds are categorized based on their fused ring systems and functional groups. Key analogs of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] include:
Key Structural and Functional Differences
Azetidine vs. Imidazolidine Rings
- 3',4'-Dihydro-2'H-spiro[azetidine-3,1'-naphthalene] : The azetidine ring (four-membered) introduces higher ring strain compared to five-membered imidazolidine systems. This strain may enhance reactivity or binding to rigid enzyme pockets.
- Spirohydantoins (e.g., compound 4) : The imidazolidine-2,5-dione core (hydantoin) provides hydrogen-bonding sites critical for thymidine phosphorylase inhibition. The R-isomers of these derivatives show superior antiproliferative activity against SW480, SW620, and PC3 cancer cell lines, with IC₅₀ values in the low micromolar range .
Azetidine vs. Cyclopropane Systems
- Spirocyclopropanes (e.g., 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride): The cyclopropane ring offers planar rigidity and metabolic stability.
Substituent Effects
- 4-Acetylphenylpiperazinylalkyl Chains: Present in spirohydantoins (e.g., compound 4), these groups enhance solubility and enable interactions with hydrophobic enzyme pockets.
- Ester/Carboxylate Groups : In spiro[acenaphthylene-1,3'-pyrazole] derivatives (e.g., compounds 3m, 5a), ester groups improve crystallinity and modulate lipophilicity, though their biological roles remain underexplored .
Stereochemical Considerations
The absolute configuration of spiro compounds significantly impacts activity. For example, R-isomers of spirohydantoins exhibit stronger thymidine phosphorylase inhibition than S-isomers due to optimized binding to the enzyme's active site . In contrast, spiro[cyclopropane-1,1'-naphthalene] derivatives with amine substituents show unresolved stereochemical preferences, highlighting the need for enantioselective synthesis .
Biological Activity
3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
- IUPAC Name : 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]
- Molecular Formula : C₁₂H₁₅N
- CAS Number : 15642943
- Molecular Weight : 175.26 g/mol
Synthesis
The synthesis of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] typically involves cyclization reactions and can be achieved through various synthetic routes. One common method includes the use of azetidine derivatives and naphthalene-based substrates under specific reaction conditions to promote the formation of the spiro structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]. For instance, in vitro assays demonstrated its effectiveness against several human cancer cell lines. The following table summarizes the IC₅₀ values of the compound against various cancer cell lines:
The compound exhibited significant cytotoxicity against RKO and PC-3 cells, indicating its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] has been evaluated for antimicrobial activity. A study reported that derivatives of this compound showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Leishmanicidal Activity
The compound was also tested for leishmanicidal activity against Leishmania mexicana. The results indicated that it possesses significant inhibitory effects with IC₅₀ values comparable to standard treatments such as amphotericin B:
Case Studies
A notable case study involved the evaluation of a series of spiro compounds related to 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]. The study assessed their effects on cell viability and morphology in different human cancer cell lines. The findings revealed that specific modifications to the spiro structure could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
